5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2OS/c1-25-16-22-10-15(11-2-4-12(18)5-3-11)23(16)13-6-8-14(9-7-13)24-17(19,20)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXYCPQGACOXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and perform a series of reactions including bromination, thiolation, and imidazole formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Bioactivity
- Imidazole Core : Essential for binding to biological targets. Replacement with oxazole (e.g., compound 33 in ) reduced activity 4-fold, while phenyl substitution abolished activity entirely .
- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity compared to methoxy or unsubstituted phenyl groups (e.g., 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole in ) .
- Sulfanyl vs. Thione : Methylsulfanyl (SCH₃) in the target compound offers moderate hydrophobicity, whereas thione (C=S) in analogues (e.g., CAS 1105190-16-6) may improve hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points : Analogues like 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole () exhibit melting points of 152–154°C, suggesting similar crystalline stability for the target compound .
Biological Activity
5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound, synthesizing data from various studies, case reports, and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H14BrF3N4OS
- Molecular Weight : 507.33 g/mol
- CAS Number : 352692-53-6
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of bromine, trifluoromethoxy, and methylsulfanyl groups are particularly noteworthy as they may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that imidazole derivatives, including the target compound, exhibit notable antitumor activity. A study evaluated various imidazole derivatives against different cancer cell lines, demonstrating that certain structural modifications significantly enhance antiproliferative effects.
Case Study: Antiproliferative Effects
In a comparative study, the compound was tested against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| 5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole | A549 | 18.53 | Comparable to 5-FU |
| 5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole | SGC-7901 | 10.96 | Stronger than MTX |
| 5-(4-Bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole | HeLa | 4.07 | Significantly more effective than controls |
The selectivity index indicated that normal cells exhibited a tolerance significantly higher than tumor cells, suggesting a favorable therapeutic window for this compound .
The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of apoptotic proteins. Specifically, it was observed that treatment with the compound increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner. This shift promotes apoptosis in cancer cells, highlighting its potential as an antitumor agent .
Antibacterial Activity
In addition to its antitumor properties, some studies have explored the antibacterial potential of imidazole derivatives. Preliminary investigations suggest that compounds similar to 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole may possess antibacterial activity against various pathogens.
A study focused on analogues of imidazole compounds indicated that structural features such as aryl rings and electron-withdrawing groups are critical for antibacterial efficacy. The presence of these features in our target compound suggests potential antibacterial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
